5-(4-Fluoro-phenyl)-furan-2-carbaldehyde
CAS No.: 33342-17-5
Cat. No.: VC21070076
Molecular Formula: C11H7FO2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33342-17-5 |
---|---|
Molecular Formula | C11H7FO2 |
Molecular Weight | 190.17 g/mol |
IUPAC Name | 5-(4-fluorophenyl)furan-2-carbaldehyde |
Standard InChI | InChI=1S/C11H7FO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H |
Standard InChI Key | CKQKBILGSICMPT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=O)F |
Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=O)F |
Introduction
Chemical Structure and Properties
5-(4-Fluoro-phenyl)-furan-2-carbaldehyde (CAS: 33342-17-5) belongs to the class of substituted furans, which are five-membered aromatic heterocycles containing one oxygen atom. The compound features three main structural components: a furan ring, a 4-fluorophenyl moiety, and an aldehyde group. These structural elements contribute to the compound's reactivity and potential biological activities, making it particularly interesting for various chemical applications and pharmaceutical research.
Physical and Chemical Properties
The physical and chemical properties of 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde are summarized in the following table:
Property | Value |
---|---|
CAS Number | 33342-17-5 |
Molecular Formula | C₁₁H₇FO₂ |
Molecular Weight | 190.17000 g/mol |
Density | 1.239 g/cm³ |
Boiling Point | 319°C at 760 mmHg |
Flash Point | 146.7°C |
Melting Point | Not available |
Physical State | Solid |
HS Code | 2932190090 |
These properties indicate that 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde is a relatively stable compound with a high boiling point, which is characteristic of aromatic compounds with hydrogen bonding capabilities .
Synthesis Methods
Related Synthetic Pathways
The synthesis of structurally similar compounds, like 5-(4-chlorophenyl)furan derivatives, involves several steps and intermediate compounds. According to research findings, compounds such as 1a (5-(4-chlorophenyl)furan-2-carbaldehyde) can serve as key intermediates in the synthesis of more complex bioactive molecules . These synthetic routes could potentially be modified to accommodate the fluorine substitution instead of chlorine.
Chemical Reactivity
Aldehyde Reactivity
The aldehyde functional group in 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde is particularly reactive and can participate in numerous chemical transformations, including:
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Nucleophilic addition reactions
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Oxidation to carboxylic acids
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Reduction to primary alcohols
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Condensation reactions with amines to form imines
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Aldol condensations with other carbonyl compounds
These reactions make 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde a versatile building block for the synthesis of more complex molecules with potential biological activities.
Furan Ring Reactivity
The furan ring in this compound is an electron-rich heterocycle that can undergo various reactions:
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Electrophilic aromatic substitution reactions, albeit with lower reactivity compared to benzene
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Diels-Alder reactions, where the furan acts as a diene
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Ring-opening reactions under acidic conditions
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Oxidation of the furan ring
The combination of the aldehyde functionality and the furan ring provides multiple sites for chemical modifications, enhancing the compound's utility in organic synthesis.
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